1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Overview
Description
PDD00017238 is a high-affinity and potent inhibitor of poly (adenosine diphosphate-ribose) glycohydrolase (PARG). This compound is known for its significant role in inhibiting the enzyme responsible for the degradation of poly (adenosine diphosphate-ribose) chains, which are involved in DNA repair processes . The chemical name of PDD00017238 is 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDD00017238 involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the benzimidazole core. The final step includes the sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .
Industrial Production Methods: Industrial production of PDD00017238 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: PDD00017238 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PDD00017238 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the role of poly (adenosine diphosphate-ribose) glycohydrolase in various biochemical pathways.
Biology: Helps in understanding the DNA repair mechanisms by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase.
Medicine: Potential therapeutic applications in cancer treatment by exploiting the DNA damage response in rapidly proliferating cancer cells.
Industry: Used in the development of new drugs targeting poly (adenosine diphosphate-ribose) glycohydrolase.
Mechanism of Action
PDD00017238 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase, an enzyme responsible for degrading poly (adenosine diphosphate-ribose) chains. By inhibiting this enzyme, PDD00017238 prevents the breakdown of poly (adenosine diphosphate-ribose) chains, leading to the accumulation of these chains and interfering with DNA repair processes. This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
- PDD00017272
- PDD00017273
- Olaparib
- Talazoparib
- AZD5305
Comparison: PDD00017238 is unique due to its high affinity and potency as a poly (adenosine diphosphate-ribose) glycohydrolase inhibitor. Compared to other inhibitors like PDD00017272 and PDD00017273, PDD00017238 exhibits a higher inhibitory effect, making it more effective in preventing the degradation of poly (adenosine diphosphate-ribose) chains . Additionally, unlike poly (adenosine diphosphate-ribose) polymerase inhibitors such as Olaparib and Talazoparib, PDD00017238 specifically targets poly (adenosine diphosphate-ribose) glycohydrolase, providing a different mechanism of action .
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZEVGWXJVSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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